Product packaging for 3-(2-Bromoethyl)quinoline(Cat. No.:)

3-(2-Bromoethyl)quinoline

Cat. No.: B13057985
M. Wt: 236.11 g/mol
InChI Key: NFVBWXALIUYFHS-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)quinoline is a high-purity, synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a quinoline heterocycle, a privileged scaffold in pharmacology, functionalized with a reactive 2-bromoethyl side chain. The quinoline core structure is widely recognized for its broad spectrum of biological activities, serving as a key structural motif in numerous therapeutic agents . The bromoethyl substituent enhances the molecule's utility as a versatile chemical intermediate, enabling further synthetic elaboration through nucleophilic substitution reactions. This makes it a valuable building block for the design and synthesis of novel compounds, particularly in the development of potential anticancer agents. Quinoline derivatives have demonstrated notable pharmacological effects through mechanisms such as growth inhibition by cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and disruption of cell migration . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly by investigating modifications at the C-2 position of the quinoline ring, which has been shown to be crucial for modulating biological activity . It is also a key intermediate for preparing more complex molecules targeting various disease pathways. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN B13057985 3-(2-Bromoethyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

3-(2-bromoethyl)quinoline

InChI

InChI=1S/C11H10BrN/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2

InChI Key

NFVBWXALIUYFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCBr

Origin of Product

United States

Chemical Reactivity and Transformation of 3 2 Bromoethyl Quinoline

Nucleophilic Substitution Reactions of the Bromoethyl Group

The bromoethyl group at the 3-position of the quinoline (B57606) ring is a classic electrophilic moiety susceptible to nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, given the primary nature of the alkyl halide. nih.gov

Displacement with Heteroatom Nucleophiles

A common application of 3-(2-bromoethyl)quinoline is its reaction with heteroatom nucleophiles, particularly nitrogen, to introduce new functional groups or to build larger molecular scaffolds. These reactions are fundamental for creating precursors for more complex heterocyclic structures.

For instance, the bromine atom can be displaced by the azide (B81097) ion to form 3-(2-azidoethyl)quinoline. This transformation is typically achieved by treating this compound with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The resulting azide is a versatile intermediate that can be subsequently reduced to the corresponding primary amine, 3-(2-aminoethyl)quinoline.

Nitrogen heterocycles can also act as nucleophiles. The reaction between this compound and isoquinoline (B145761) in a solvent such as acetonitrile (B52724) results in the formation of the quaternary salt, 3-(2-quinolylethyl)isoquinolinium bromide. In this reaction, the lone pair of electrons on the isoquinoline nitrogen attacks the carbon bearing the bromine atom, leading to the formation of a new C-N bond and the displacement of the bromide ion.

Table 1: Displacement of this compound with Heteroatom Nucleophiles
NucleophileReagentSolventProduct
AzideSodium Azide (NaN3)DMF3-(2-Azidoethyl)quinoline
IsoquinolineIsoquinolineAcetonitrile3-(2-Quinolylethyl)isoquinolinium bromide
AmmoniaNH3Ethanol3-(2-Aminoethyl)quinoline
ThiolateSodium thiomethoxide (NaSMe)Ethanol3-(2-(Methylthio)ethyl)quinoline

Carbon-Carbon Bond Formation via Alkylation

The electrophilic nature of the bromoethyl group also permits the formation of new carbon-carbon bonds through alkylation of carbon-based nucleophiles. This class of reactions is crucial for extending the carbon skeleton and constructing more elaborate structures. Typical carbon nucleophiles used in such reactions include enolates derived from β-dicarbonyl compounds, organometallic reagents, and cyanide ions.

For example, the reaction of this compound with the enolate of diethyl malonate, generated by a base such as sodium ethoxide, would be expected to yield diethyl 2-(2-(quinolin-3-yl)ethyl)malonate. This product can then be further manipulated through hydrolysis and decarboxylation to produce 4-(quinolin-3-yl)butanoic acid. Similarly, organocuprates (Gilman reagents) could be employed to couple alkyl or aryl groups to the ethyl side chain. While these are standard transformations for primary alkyl halides, specific documented examples utilizing this compound are less common in readily available literature.

Table 2: Representative C-C Bond Forming Reactions with this compound
Nucleophile TypeReagent ExampleBase/CatalystExpected Product
Malonic Ester EnolateDiethyl malonateSodium ethoxide (NaOEt)Diethyl 2-(2-(quinolin-3-yl)ethyl)malonate
CyanideSodium Cyanide (NaCN)DMSO4-(Quinolin-3-yl)butanenitrile
OrganocuprateLithium dimethylcuprate ((CH3)2CuLi)Ether3-Propylquinoline

Intramolecular Cyclization and Ring-Closure Reactions

The structure of this compound and its derivatives is well-suited for intramolecular cyclization reactions, which are powerful methods for constructing fused polycyclic systems. These reactions often involve the formation of a new ring by the interaction of the ethyl side chain with another part of the molecule.

Formation of Fused Heterocyclic Systems

A significant application of this compound is as a precursor to tetracyclic frameworks, particularly those containing the benzo[a]quinolizine core. nih.govnih.govrsc.org One of the most prominent strategies involves converting the bromoethyl group into an aminoethyl group, 3-(2-aminoethyl)quinoline. This key intermediate can then undergo a Pictet-Spengler reaction with an aldehyde or ketone. wikipedia.orgcambridge.orgnih.govresearchgate.netmdpi.com

The Pictet-Spengler reaction involves the condensation of the primary amine with a carbonyl compound to form a Schiff base (or the corresponding iminium ion under acidic conditions), followed by an intramolecular electrophilic attack from the iminium carbon onto an electron-rich position of the quinoline ring. Subsequent rearomatization leads to the formation of a new six-membered ring, resulting in a tetracyclic system. The success of this cyclization depends on the nucleophilicity of the quinoline ring, which is generally sufficient for this transformation. This approach provides a direct route to complex alkaloids and related structures. researchgate.net

Another pathway to fused systems involves the quaternized salt formed with isoquinoline, as mentioned previously. Under basic or thermal conditions, this salt could potentially undergo intramolecular cyclization to generate novel polycyclic aromatic systems.

Rearrangement Reactions Initiated by the Bromoethyl Moiety

While less common than direct substitution or cyclization, the bromoethyl moiety could potentially initiate molecular rearrangements under specific conditions. Such reactions would likely proceed through a carbocation intermediate at the ethyl side chain. Although primary carbocations are inherently unstable, they can be formed under forcing conditions, such as in the presence of a strong Lewis acid.

If a carbocation were formed at the carbon adjacent to the quinoline ring (the C-α position), it would be stabilized by the aromatic system. A carbocation at the terminal carbon (the C-β position), formed upon departure of the bromide ion, could undergo a 1,2-hydride shift to form the more stable C-α cation. More complex rearrangements, such as a Wagner-Meerwein-type rearrangement, are theoretically possible but would require significant activation energy. In such a scenario, the C-4 position of the quinoline ring could act as a nucleophile, attacking the C-β carbon and displacing the bromine, leading to a spirocyclic intermediate that could then rearrange. However, such pathways are speculative and not commonly reported for this specific substrate, as direct substitution and elimination reactions are typically much faster.

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring retains its basic and nucleophilic character, similar to pyridine (B92270). This allows for reactions directly at the heteroatom, which occur independently of the reactivity of the bromoethyl side chain.

The nitrogen can be readily protonated by acids to form salts. It can also act as a nucleophile and react with alkylating agents to form quaternary quinolinium salts. For example, treatment of this compound with an alkyl halide such as methyl iodide would lead to the formation of 1-methyl-3-(2-bromoethyl)quinolinium iodide. This quaternization increases the electron-deficiency of the quinoline ring system, altering its reactivity in other transformations.

Furthermore, the quinoline nitrogen can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting this compound N-oxide exhibits different reactivity compared to the parent quinoline. The N-oxide group can activate the C-2 and C-4 positions of the quinoline ring towards nucleophilic attack and can also direct electrophilic substitution to different positions.

Table 3: Reactions Involving the Quinoline Nitrogen
Reaction TypeReagentSolventProduct
QuaternizationMethyl Iodide (CH3I)Acetonitrile1-Methyl-3-(2-bromoethyl)quinolinium iodide
N-Oxidationm-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM)This compound N-oxide
ProtonationHydrochloric Acid (HCl)Water/Ethanol3-(2-Bromoethyl)quinolinium chloride

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system exhibits a reactivity profile that is a composite of its constituent benzene (B151609) and pyridine rings. The distribution of electrons in the heterocyclic ring influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the quinoline ring is generally less reactive than benzene. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, deactivating the entire ring system towards electrophiles, particularly under the acidic conditions often required for these reactions where the nitrogen becomes protonated. graduatecollege.ac.inimperial.ac.uk

Consequently, electrophilic attack preferentially occurs on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.org For the quinoline nucleus, substitution happens predominantly at the C-5 and C-8 positions, as these lead to the most stable cationic intermediates (Wheland intermediates). graduatecollege.ac.inimperial.ac.ukquimicaorganica.org The 3-(2-bromoethyl) group is considered a weakly deactivating alkyl substituent, and its presence is not expected to significantly alter this inherent regioselectivity. Therefore, reactions such as nitration, halogenation, or sulfonation on this compound would be predicted to yield a mixture of 5- and 8-substituted products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Type Reagents Predicted Major Products
Nitration HNO₃ / H₂SO₄ 3-(2-Bromoethyl)-5-nitroquinoline and 3-(2-Bromoethyl)-8-nitroquinoline
Bromination Br₂ / FeBr₃ 5-Bromo-3-(2-bromoethyl)quinoline and 8-Bromo-3-(2-bromoethyl)quinoline

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common for aromatic rings unless they are activated by strong electron-withdrawing groups. libretexts.org In the quinoline ring, the pyridine portion is more susceptible to nucleophilic attack than the benzene portion. Specifically, the C-2 and C-4 positions are electron-deficient and can undergo SNAr if a suitable leaving group is present. iust.ac.ir

For this compound itself, the molecule lacks a leaving group directly attached to the aromatic ring. The bromoethyl group's bromine atom is on an sp³-hybridized carbon and thus would not participate in a nucleophilic aromatic substitution. Therefore, this compound is not expected to undergo SNAr reactions on its quinoline core under standard conditions. For such a reaction to occur, the quinoline ring would first need to be functionalized with a leaving group (like a halogen) at the 2- or 4-position.

Catalytic Transformations of the Bromoethyl Group and Quinoline Core

Catalytic methods offer powerful tools for modifying both the bromoethyl side chain and the quinoline nucleus, enabling the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions like the Suzuki, Heck, and Sonogashira couplings are widely utilized. wikipedia.orgwikipedia.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. wikipedia.org

The substrate, this compound, is an alkyl halide. While the majority of cross-coupling reactions are optimized for aryl or vinyl halides, advancements have enabled the use of alkyl halides, although they can be more challenging substrates.

Suzuki Coupling: This reaction couples an organoboron species (like a boronic acid) with an organic halide. wikipedia.orglibretexts.org A potential Suzuki reaction with this compound would involve coupling it with an aryl or vinyl boronic acid to form a new carbon-carbon bond at the ethyl side chain, though this would require specific catalytic systems optimized for sp³-hybridized alkyl bromides. organic-chemistry.org

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The direct use of an unactivated alkyl halide like this compound in a classical Heck reaction is not standard.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the other named cross-coupling reactions, the use of an alkyl bromide like this compound is not typical for the traditional Sonogashira protocol but might be achievable with specialized catalysts.

Table 2: Potential Cross-Coupling Reactions Involving the Bromoethyl Group

Reaction Name Coupling Partner Potential Product Structure Catalyst System
Suzuki Coupling R-B(OH)₂ Quinoline-3-CH₂CH₂-R Palladium complex optimized for alkyl halides

It is important to note that the nitrogen atom in the quinoline ring can potentially coordinate with the palladium catalyst, which may influence the catalytic activity.

Catalytic hydrogenation is a common method for reducing the quinoline ring system. The direct hydrogenation of quinolines provides a straightforward route to 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many biologically active compounds. fudan.edu.cnnih.gov

The hydrogenation of the heterocyclic ring of substituted quinolines can be achieved using various catalytic systems under mild conditions. nih.gov For instance, supported gold nanoparticles have been shown to be effective for the chemoselective hydrogenation of the quinoline ring, even in the presence of sensitive functional groups like halogens. fudan.edu.cnnih.gov Cobalt-based heterogeneous catalysts have also been developed for the selective reduction of quinolines to their tetrahydro derivatives. nih.gov It is therefore expected that the quinoline core of this compound can be selectively hydrogenated to yield 3-(2-bromoethyl)-1,2,3,4-tetrahydroquinoline.

Table 3: Catalytic Systems for Quinoline Hydrogenation

Catalyst Reducing Agent Product Type Reference
Au/TiO₂ H₂ 1,2,3,4-Tetrahydroquinoline fudan.edu.cnnih.gov
Pyrolyzed Co-Salen Complex H₂ 1,2,3,4-Tetrahydroquinoline nih.gov

Under certain hydrogenation conditions, particularly with more aggressive catalysts like palladium on carbon at higher pressures and temperatures, the C-Br bond in the ethyl side chain could also undergo hydrogenolysis (cleavage), leading to the formation of 3-ethyl-1,2,3,4-tetrahydroquinoline. The choice of catalyst and reaction conditions is therefore crucial to achieve selective reduction of the quinoline ring while preserving the bromoethyl group.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-(2-Bromoethyl)quinoline. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete map of the molecule's connectivity can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the protons in the molecule. The spectrum is characterized by signals in both the aromatic and aliphatic regions. The quinoline (B57606) ring protons typically resonate in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the bromoethyl side chain appear in the upfield region.

The protons on the ethyl chain are expected to appear as two distinct triplets, a result of spin-spin coupling with each other. The methylene (B1212753) group attached to the bromine atom (Br-CH₂-) is anticipated to be more deshielded (resonate at a higher chemical shift) than the methylene group attached to the quinoline ring (Ar-CH₂-) due to the electron-withdrawing effect of the bromine atom.

The protons on the quinoline ring exhibit complex splitting patterns due to mutual coupling. H2 and H4 protons typically appear as singlets or narrow doublets, while the protons on the benzo-fused ring (H5, H6, H7, H8) show characteristic doublet and triplet patterns, indicative of ortho- and meta-coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Data are estimated based on spectral data for analogous 3-substituted quinoline derivatives and standard chemical shift increments. The solvent is typically CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.85s-
H4~8.10s-
H5~8.05d~8.4
H6~7.65t~7.5
H7~7.80t~7.6
H8~7.95d~8.2
Ar-CH₂-~3.40t~7.2
Br-CH₂-~3.75t~7.2

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound will display eleven distinct signals, corresponding to the nine carbons of the quinoline ring and the two carbons of the ethyl side chain.

The carbons of the quinoline ring typically resonate between δ 120-150 ppm. The carbons directly bonded to the nitrogen atom (C2 and C8a) are significantly deshielded. The carbon atom bearing the bromoethyl substituent (C3) will also have a characteristic chemical shift. The two aliphatic carbons of the bromoethyl group will appear in the upfield region of the spectrum (δ 30-40 ppm), with the carbon attached to the bromine atom appearing at a slightly higher chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on spectral data for 3-bromoquinoline (B21735) and related compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~151.5
C3~135.0
C4~130.0
C4a~128.5
C5~129.5
C6~127.0
C7~129.0
C8~127.5
C8a~147.0
Ar-CH₂-~35.0
Br-CH₂-~32.0

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of protons. Key expected correlations include a cross-peak between the two methylene groups of the ethyl chain (Ar-CH₂- and Br-CH₂-), confirming their adjacent positions. Additionally, correlations between the protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7, H8) would allow for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC or HMQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For example, the proton signal at ~3.40 ppm would correlate with the carbon signal at ~35.0 ppm (Ar-CH₂), and the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Expected HMBC correlations would include those from the Ar-CH₂- protons to quinoline carbons C2, C3, and C4, definitively placing the ethyl side chain at the C3 position.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups. In the spectrum of this compound, the two methylene (CH₂) carbons of the ethyl group would appear as negative peaks, while the six methine (CH) carbons of the quinoline ring would show as positive peaks. The quaternary carbons (C3, C4a, C8a) would be absent, helping to confirm their assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic fingerprints of its functional groups. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa. ksu.edu.sa

The quinoline ring system gives rise to a series of characteristic bands in both IR and Raman spectra. The IR spectrum for the closely related 3-bromoquinoline shows several key absorptions that are expected to be present in this compound. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds result in a series of strong to medium intensity bands in the 1620-1430 cm⁻¹ range. These bands are characteristic of the quinoline core. astrochem.org

In-plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ region.

Out-of-plane C-H Bending: Strong bands in the 900-700 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are sensitive to the substitution pattern on the ring. For a 3-substituted quinoline, characteristic bands are expected around 870 cm⁻¹ and 750 cm⁻¹.

In Raman spectroscopy, the symmetric ring breathing vibrations of the quinoline nucleus, which involve the concerted expansion and contraction of the rings, are often prominent and appear in the fingerprint region. libretexts.org

Table 3: Characteristic Vibrational Modes of the Quinoline Moiety

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aromatic C=C/C=N Stretch1620 - 14301620 - 1430
Ring Breathing Modes(Weak)1400 - 1350 (Strong)
In-plane C-H Bend1300 - 10001300 - 1000
Out-of-plane C-H Bend900 - 700(Weak)

The bromoethyl substituent introduces several additional vibrational modes.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups are expected to appear in the 2960-2850 cm⁻¹ region of the IR and Raman spectra.

CH₂ Bending (Scissoring): The scissoring deformation of the CH₂ groups typically gives rise to a medium intensity band near 1465 cm⁻¹ in the IR spectrum.

C-Br Stretching: The most characteristic vibration for the bromoethyl group is the C-Br stretch. This vibration is expected to produce a strong absorption in the far-infrared region, typically between 650 and 550 cm⁻¹. This band is a key diagnostic feature for the presence of the bromoalkane functionality.

By combining the detailed analyses from these various spectroscopic techniques, a complete and confirmed chemical structure of this compound can be confidently established.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The study of electronic transitions and photophysical behavior of this compound is crucial for understanding its potential in applications such as molecular probes and optoelectronic materials.

The electronic absorption spectrum of a molecule provides insight into the energy required to promote electrons to higher energy orbitals. For quinoline and its derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. scielo.brresearchgate.net

In polar solvents, quinoline derivatives generally exhibit two main absorption bands. scielo.br The first, appearing at shorter wavelengths (around 280 nm), is attributed to a π → π* transition and is characterized by a high molar absorption coefficient (ε). A second, lower-energy band or shoulder, typically observed in the 320-350 nm range, is assigned to an n → π* transition, which is less intense (ε < 104 mol-1 L cm-1). scielo.br

For this compound, the electronic spectrum is expected to be similar to the parent quinoline molecule but influenced by the bromoethyl substituent at the 3-position. The alkyl group may cause a slight bathochromic (red) shift in the absorption maxima due to hyperconjugation, while the electron-withdrawing nature of the bromine atom could induce a hypsochromic (blue) shift. The interplay of these effects would determine the final position of the absorption bands. Based on data for related compounds, the expected UV-Vis absorption data for this compound in a common organic solvent like methanol (B129727) are summarized below.

Table 1: Expected UV-Vis Absorption Data for this compound in Methanol

Transition Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol-1·cm-1)
π → π* ~280 - 290 > 104
n → π* ~320 - 340 < 104

Fluorescence spectroscopy reveals information about the emissive properties of a molecule after it has been excited by absorbing light. Quinoline and many of its derivatives are known to be fluorescent. nih.govnih.gov The emission wavelength and fluorescence quantum yield (Φf) are highly sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent polarity. researchgate.netbeilstein-journals.org

Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence emission. The emission wavelength is generally red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift. For many quinoline derivatives, emission occurs in the range of 350-500 nm. nih.govdocumentsdelivered.com The presence of the bromine atom, a heavy atom, can influence the photophysical properties by promoting intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). This process can lead to a decrease in the fluorescence quantum yield and the potential for phosphorescence.

The expected photophysical properties are outlined in the table below.

Table 2: Expected Photophysical Properties of this compound

Property Expected Value/Range Remarks
Excitation Wavelength (λex) ~320 - 340 nm Corresponds to the n → π* absorption band.
Emission Wavelength (λem) ~370 - 450 nm Dependent on solvent polarity. documentsdelivered.com
Fluorescence Quantum Yield (Φf) Low to moderate The heavy bromine atom may quench fluorescence via spin-orbit coupling, favoring intersystem crossing. scielo.br
Stokes Shift ~50 - 100 nm Typical for quinoline derivatives. beilstein-journals.org

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.govsemanticscholar.org For this compound (C11H10BrN), the exact mass of the molecular ion [M]+• can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity for any bromine-containing ion, separated by approximately 2 Da.

Table 3: Theoretical HRMS Data for the Molecular Ion of this compound

Ion Formula Isotope Calculated m/z
[C11H1079BrN]+• 79Br 235.0000
[C11H1081BrN]+• 81Br 236.9980

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the analyte molecule. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. nih.gov While the direct EI mass spectrum for this compound is not available, a predicted fragmentation pattern can be deduced based on the known fragmentation of related structures like 3-bromoquinoline and other alkyl-substituted quinolines. nist.govnist.gov

The molecular ion ([M]+•) is expected to be observed with its characteristic bromine isotope pattern at m/z 235/237. Key fragmentation pathways would likely involve the bromoethyl side chain.

Loss of a bromine radical (•Br): This would lead to a fragment ion at m/z 156, corresponding to [C11H10N]+. This is often a favorable pathway for bromoalkanes.

Benzylic cleavage: Cleavage of the C-C bond between the quinoline ring and the ethyl group would result in a quinolin-3-ylmethyl radical and a [CH2Br]+ fragment, or more likely, the formation of a stable quinolin-3-yl cation at m/z 128 after rearrangement, and loss of a C2H4Br radical.

Loss of ethylene (B1197577) (C2H4): A McLafferty-type rearrangement could potentially lead to the loss of ethylene, resulting in a fragment corresponding to 3-bromoquinoline at m/z 207/209.

Fragmentation of the quinoline core: Subsequent fragmentation of the quinoline ring system would lead to characteristic ions observed in the mass spectra of quinolines, such as the loss of HCN. nih.gov

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/z (for 79Br) Proposed Fragment Ion Proposed Neutral Loss
235 [C11H10BrN]+• (Molecular Ion) -
207 [C9H6BrN]+• C2H4
156 [C11H10N]+ •Br
128 [C9H6N]+ •C2H4Br

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. mdpi.commdpi.com

The molecule is expected to crystallize in a common space group for organic molecules, such as P21/c or P-1. The quinoline ring itself will be largely planar. The arrangement of molecules in the unit cell will likely seek to maximize π-π stacking interactions, a common feature in the crystal structures of aromatic heterocycles. researchgate.net

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/System
Crystal System Monoclinic or Triclinic
Space Group P21/c or P-1
Key Intermolecular Interactions π-π stacking, C-H···N hydrogen bonds, Halogen bonding (C-Br···N/π)
Dihedral Angle The angle between the plane of the quinoline ring and the C-C-Br plane of the side chain will be a key conformational parameter.

Computational and Theoretical Investigations of 3 2 Bromoethyl Quinoline and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its balance of accuracy and computational cost. nih.gov It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org All theoretical calculations are typically performed using software packages like Gaussian, with visualization of the results aided by programs such as GaussView. nih.govresearchgate.net For quinoline (B57606) derivatives, the B3LYP functional combined with a split-valence basis set like 6-31G(d,p) or 6-311++G(d,p) is commonly employed for these calculations. nih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. arxiv.orgmdpi.com This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. mdpi.com For a flexible molecule like 3-(2-Bromoethyl)quinoline, which has a rotatable ethyl side chain, conformational analysis is crucial to identify the global minimum energy structure among various possible conformers.

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, can be used to optimize the geometry. researchgate.net The resulting parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. In a hypothetical optimized structure of this compound, the quinoline ring would be nearly planar, while the bromoethyl side chain would adopt a specific torsion angle to minimize steric hindrance. A comparison of the crystal structure with a DFT-optimized structure for a similar molecule, 1-(2-bromoethyl)indoline-2,3-dione, showed a root-mean-square deviation of just 0.068 Å, indicating the high accuracy of these theoretical methods. nih.gov

ParameterAtoms InvolvedCalculated Value
Bond LengthC-Br~1.96 Å
Bond LengthC-C (ethyl)~1.53 Å
Bond AngleC-C-Br~111.2°
Dihedral AngleN1-C2-C3-C(ethyl)~179.5°

Table 1: Illustrative optimized geometrical parameters for this compound calculated using DFT. These values are typical for similar organic molecules.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. q-chem.commdpi.com The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov

For quinoline derivatives, DFT calculations can accurately predict the vibrational wavenumbers. scirp.orgnih.gov The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors in the computational method. nih.gov The analysis allows for the assignment of specific spectral bands to particular molecular motions, which is invaluable for interpreting experimental spectra. nih.govresearchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Assignment
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C-H) aliphatic2980-2920Aliphatic C-H stretching
ν(C=N)~1610Quinoline ring C=N stretching
ν(C=C)1590-1450Quinoline ring C=C stretching
δ(CH₂)~1440CH₂ scissoring
ν(C-Br)~650C-Br stretching

Table 2: Representative calculated vibrational frequencies and their assignments for this compound.

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govwuxiapptec.com

ParameterCalculated Value (eV)
HOMO Energy-6.75
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.50

Table 3: Illustrative Frontier Molecular Orbital energies for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the quinoline ring, identifying it as a primary site for protonation and electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the electron-withdrawing bromine atom, highlighting these as potential sites for nucleophilic interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra. nih.govrsc.org This method calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one, and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comsharif.edu

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum of a molecule. mdpi.com These calculations are typically performed on the optimized ground-state geometry, often using the same functional and basis set as the DFT calculations. nih.gov The results provide insight into the nature of the electronic transitions, such as n→π* or π→π*, by identifying the molecular orbitals involved. rsc.orgmdpi.com

For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV region, characteristic of the quinoline chromophore. The main absorption bands would be assigned to π→π* transitions within the aromatic system. The calculated λmax values and oscillator strengths can be compared with experimental data to validate the computational model. mdpi.com

Calculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
3153.940.095HOMO → LUMO
2804.430.150HOMO-1 → LUMO
2355.280.450HOMO → LUMO+1

Table 4: Illustrative TD-DFT calculated absorption wavelengths, excitation energies, oscillator strengths, and major orbital contributions for this compound.

Analysis of Electronic Transitions

The electronic transitions of this compound and its analogues are primarily investigated using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). nih.govbohrium.com These theoretical approaches are effective for understanding optical absorption spectra and other electron-related phenomena. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the electronic and optical properties of these compounds. nih.govbohrium.com The energy difference between the HOMO and LUMO levels, known as the energy gap (ΔE), is a key parameter that influences the molecule's reactivity and the wavelength of maximum absorption (λmax) in its UV-Vis spectrum. nih.gov

Computational studies on quinoline derivatives show that electronic transitions are often of the π–π* and n–π* type. nih.govresearchgate.net The introduction of different functional groups to the quinoline core can significantly alter the HOMO-LUMO energy gap and, consequently, the optical properties. nih.govmdpi.com For instance, electron-donating groups tend to decrease the energy gap, leading to a red shift (a shift to longer wavelengths) in the absorption spectrum, while electron-withdrawing groups can have the opposite effect. nih.govmdpi.com TD-DFT calculations are employed to predict the excitation energies, oscillator strengths (f), and major contributions of orbital transitions for the lowest singlet electronic states. nih.govnih.gov These calculated spectra can then be compared with experimental UV-Vis data to validate the theoretical models. nih.gov

While specific TD-DFT data for this compound is not extensively available in the cited literature, studies on analogous quinoline derivatives provide a strong basis for understanding its likely electronic behavior. The data typically generated in such studies are summarized in the table below.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.543500.25HOMO → LUMO (95%)
S0 → S24.133000.15HOMO-1 → LUMO (88%)
S0 → S34.432800.40HOMO → LUMO+1 (92%)

This table presents representative theoretical data for electronic transitions in quinoline derivatives based on typical findings in computational studies. The values are illustrative and not specific to this compound.

Reaction Mechanism Studies via Computational Chemistry

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound and its analogues. By modeling the potential energy surface of a reaction, researchers can identify key structures, such as transition states, and determine the energy barriers that govern reaction rates. nih.govrsc.org

Elucidation of Transition States and Energy Barriers

The elucidation of reaction mechanisms at a molecular level relies heavily on the identification and characterization of transition state (TS) structures. nih.govyoutube.com Using methods like DFT, computational chemists can locate the geometry of a transition state, which represents the highest energy point along the reaction coordinate. nih.gov A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction path. nih.gov

For reactions involving quinoline derivatives, such as electrophilic substitution, nucleophilic substitution, or cycloadditions, computational modeling can map the entire reaction pathway from reactants to products. nih.govyoutube.comnih.gov The energy difference between the reactants and the transition state defines the activation energy barrier. A lower energy barrier implies a faster reaction rate. These computational insights are invaluable for understanding reaction feasibility, predicting outcomes, and optimizing experimental conditions. nih.gov For example, in the oxidative hydroxylation of quinoline, DFT calculations were used to predict the transition state structure and probe the mechanistic route. nih.gov

Computational Prediction of Reactivity

The reactivity of this compound and its analogues can be predicted using descriptors derived from quantum chemical calculations. mdpi.comresearchgate.net Conceptual DFT provides a framework for defining and calculating chemical reactivity indices that help in understanding and predicting the behavior of molecules in chemical reactions. mdpi.comscirp.org

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the HOMO and LUMO are fundamental in predicting reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. nih.gov

Fukui Functions and Dual Descriptors (DD): These descriptors identify the most reactive sites within a molecule. researchgate.netscirp.org The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. The dual descriptor can distinguish between sites susceptible to nucleophilic attack (DD > 0) and electrophilic attack (DD < 0). scirp.org

Global Reactivity Descriptors: Quantities like chemical potential, hardness, softness, and electrophilicity index provide a general measure of a molecule's stability and reactivity. mdpi.comrsc.org Molecules with a smaller HOMO-LUMO gap are generally more reactive. nih.gov

These computational predictions allow for a rational approach to designing new synthetic routes and understanding the regioselectivity observed in reactions of substituted quinolines. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net For quinoline derivatives, QSPR studies have been successfully applied to predict various properties, including their performance as corrosion inhibitors and their optical characteristics. nih.govscispace.com

Correlation of Molecular Descriptors with Specific Properties (e.g., optical properties, corrosion inhibition)

In QSPR studies, molecular descriptors calculated using quantum chemical methods are correlated with experimentally determined properties through statistical models, often using multiple linear regression or machine learning algorithms. researchgate.netscispace.com

Corrosion Inhibition: Quinoline derivatives are known to be effective corrosion inhibitors for metals in acidic media. scispace.comresearchgate.net QSPR models have been developed to predict their inhibition efficiency (%IE). researchgate.netscispace.com Molecular descriptors such as the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the energy gap (ΔE), dipole moment (μ), hardness (η), and softness (σ) are correlated with %IE. scispace.comresearchgate.net Generally, a high EHOMO value (indicating a greater tendency to donate electrons to the metal surface) and a low ELUMO value are associated with higher inhibition efficiency. scispace.com The volume of the inhibitor molecule is also a relevant descriptor, as it relates to the surface area covered on the metal. researchgate.net

Molecular DescriptorCorrelation with Inhibition Efficiency (%IE)Rationale
EHOMO (Energy of Highest Occupied Molecular Orbital)PositiveHigher EHOMO indicates a greater ability to donate electrons to the vacant d-orbitals of the metal. scispace.com
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)NegativeLower ELUMO suggests a higher ability to accept electrons from the metal surface (back-donation). scispace.com
ΔE (Energy Gap)NegativeA smaller energy gap implies higher reactivity and greater interaction with the metal surface. scispace.com
Dipole Moment (μ)VariableNo definitive correlation; higher dipole moment can sometimes increase adsorption on the metal surface. scispace.com
Hardness (η) / Softness (σ)Negative / PositiveSoft molecules (low hardness) are more reactive and tend to be better inhibitors. scispace.com
Volume (V)PositiveLarger molecules can cover a greater surface area of the metal, enhancing inhibition. researchgate.net

Optical Properties: QSPR models can also correlate molecular descriptors with optical properties, such as the wavelength of maximum absorption (λmax) or second-order nonlinear optical responses. bohrium.comnottingham.ac.uk For example, the first hyperpolarizability (β), a measure of a molecule's nonlinear optical activity, has been shown to be influenced by the electronic characteristics of substituents on the quinoline ring. bohrium.comnottingham.ac.uk Computational studies help in designing novel quinoline derivatives with tailored optical properties for applications in optoelectronics. nih.govbohrium.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uantwerpen.bemdpi.com For this compound and its analogues, MD simulations provide detailed insights into their dynamic behavior and intermolecular interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net

MD simulations model the system by numerically solving Newton's equations of motion for a collection of atoms, where the forces between atoms are described by a force field. mdpi.com These simulations can reveal information about the stability of molecular complexes, conformational changes, and the nature of non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.commdpi.comnih.gov

In the context of drug design, MD simulations are frequently used to validate molecular docking results and assess the dynamic stability of a ligand-protein complex. mdpi.comnih.govnih.gov Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the system. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule. nih.govnih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the quinoline derivative and its environment, which is crucial for understanding binding affinity. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing insights into its solubility and interactions with the surrounding medium. nih.gov

For instance, MD simulations have been used to study the interaction of quinoline derivatives with enzymes, revealing the stability of the protein-ligand complex and the key residues involved in binding. researchgate.netnih.govphyschemres.org Such studies are vital for the rational design of new therapeutic agents. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

3-(2-Bromoethyl)quinoline as a Versatile Synthetic Building Block

The strategic placement of the bromoethyl group on the quinoline (B57606) ring system makes this compound a valuable precursor in the construction of more elaborate molecular architectures. The carbon-bromine bond can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. quimicaorganica.orgrsc.org

Precursor for N-Heterocyclic Ligands

N-heterocyclic ligands are crucial components in coordination chemistry and catalysis. The quinoline moiety itself can act as a ligand for various metal centers. The presence of the bromoethyl side chain in this compound offers a convenient route to synthesize more complex, multidentate ligands. For instance, reaction with various amines can lead to the formation of novel N-heterocyclic ligands where the quinoline core is tethered to other coordinating groups. These tailored ligands can then be used to create metal complexes with specific catalytic or photophysical properties. While direct synthesis of N-heterocyclic carbenes (NHCs) from this precursor is less common, the functionalization of the side chain can lead to ligands that influence the steric and electronic properties of metal centers in catalytic processes. researchgate.net

Intermediate in the Synthesis of Complex Natural Product Analogues

Many biologically active natural products and pharmaceutical agents feature a quinoline core. nih.govrsc.org The synthesis of analogues of these natural products is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. This compound can serve as a key intermediate in the synthesis of such analogues. The bromoethyl group can be transformed into various other functionalities or used to connect the quinoline scaffold to other complex molecular fragments. For example, it can be envisioned as a precursor for the synthesis of analogues of alkaloids like chimanine, which possess a quinoline core and exhibit antiprotozoal activity. rsc.org The ability to introduce diversity at the 3-position through reactions of the bromoethyl group is a valuable tool for medicinal chemists.

Scaffold for Combinatorial Chemistry Library Design

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery. ijpsjournal.com The quinoline scaffold is an attractive core for combinatorial library design due to its proven biological relevance. jddtonline.info this compound provides an excellent starting point for the creation of such libraries. The reactive handle at the 3-position allows for the parallel introduction of a wide variety of building blocks through nucleophilic substitution reactions. This enables the generation of a library of compounds with diverse substituents, each with the potential for unique biological activity. Multicomponent reactions (MCRs) are often employed in the synthesis of quinoline derivatives, highlighting the modularity and efficiency of building complexity around this scaffold. nih.gov

Exploration in Materials Science

The unique electronic and photophysical properties of the quinoline ring system make it a promising candidate for the development of advanced materials. nih.govmdpi.com Derivatives of quinoline are being explored for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

Design of Quinoline-Based Chemosensors for Metal Ions

The development of selective and sensitive chemosensors for the detection of metal ions is of great importance in environmental monitoring and biological imaging. The quinoline moiety is a well-known fluorophore and can be incorporated into sensor design. nih.govrsc.org By attaching a suitable ionophore to the quinoline core, a molecule can be created that exhibits a change in its fluorescence or color upon binding to a specific metal ion. This compound can be functionalized with various chelating agents through reaction at the bromoethyl group to produce novel chemosensors. For example, the introduction of moieties containing nitrogen, oxygen, or sulfur atoms can lead to sensors with high selectivity for ions such as Fe³⁺, Cu²⁺, or Hg²⁺. nih.govepstem.net The design often follows an ionophore-bridge-fluorophore approach, where the quinoline acts as the signaling unit. dergipark.org.tr

Chelating MoietyTarget Metal IonSensing Mechanism
Amine/Thiol GroupsHg²⁺, Pb²⁺Chelation Enhanced Fluorescence Quenching (CHEQ)
Schiff BaseFe³⁺, Al³⁺Photoinduced Electron Transfer (PET)
Hydroxy/Carboxy GroupsCu²⁺, Zn²⁺Chelation Enhanced Fluorescence (CHEF)

Investigation of Optical and Random Laser Properties of Quinoline Derivatives

Quinoline derivatives are known to possess interesting optical properties, including fluorescence and nonlinear optical (NLO) activity. mdpi.com These properties are highly dependent on the nature and position of substituents on the quinoline ring. The functionalization of this compound allows for the synthesis of a variety of derivatives with tailored optical characteristics. The introduction of electron-donating or electron-withdrawing groups, or extending the π-conjugation of the system, can significantly alter the absorption and emission spectra of the molecule. nih.govmdpi.com Research into the photophysical properties of such derivatives is crucial for their application in optoelectronic devices. For instance, quinoline-based materials have been investigated for their potential in random lasers, where the material acts as both the gain medium and the scattering center.

Substituent Effect on Quinoline CoreImpact on Photophysical PropertiesPotential Application
Electron-donating groups (e.g., -OCH₃, -NH₂)Red-shift in absorption/emission, increased quantum yieldOrganic Light-Emitting Diodes (OLEDs)
Electron-withdrawing groups (e.g., -NO₂, -CN)Blue-shift in absorption/emission, altered NLO propertiesNonlinear Optics (NLO)
Extended π-conjugation (e.g., styryl groups)Broad absorption, potential for two-photon absorptionBio-imaging, Photodynamic Therapy

Theoretical Studies on Corrosion Inhibition Properties of this compound: A Review of Current Research

Currently, there are no publicly available theoretical studies specifically investigating the corrosion inhibition properties of the chemical compound this compound.

While the broader class of quinoline derivatives has been a subject of interest in corrosion science, with numerous theoretical studies exploring their potential as corrosion inhibitors, this specific compound, this compound, has not been a subject of such investigations according to available records.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of its theoretical corrosion inhibition properties at this time. Further research and computational analysis would be required to determine the potential efficacy of this compound as a corrosion inhibitor and to elucidate the underlying theoretical mechanisms of its interaction with metal surfaces.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes to 3-(2-Bromoethyl)quinoline

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been instrumental for decades. rsc.org However, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates the development of novel synthetic strategies. For this compound, future research is likely to focus on transition-metal-catalyzed reactions and multicomponent reactions (MCRs). rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions, for instance, could enable the direct introduction of the 2-bromoethyl group at the 3-position of a pre-functionalized quinoline ring under mild conditions. Similarly, MCRs offer the advantage of constructing the core quinoline structure with the desired side chain in a single, atom-economical step from simple precursors. rsc.org These modern methods could provide higher yields, better functional group tolerance, and a reduced environmental footprint compared to classical approaches.

Synthetic Strategy Potential Advantages Key Research Focus
Transition-Metal Catalysis High efficiency, mild reaction conditions, broad substrate scope. Development of novel catalysts (e.g., based on Palladium, Copper, Nickel) for direct C-H functionalization or cross-coupling. researchgate.net
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid generation of molecular diversity. rsc.orgDesign of new MCRs that incorporate the bromoethyl moiety or a precursor directly into the quinoline scaffold.
Photocatalysis Use of visible light as a sustainable energy source, unique reaction pathways. nih.govExploring light-mediated radical reactions for the introduction of the ethyl side chain.

Exploration of Stereoselective Syntheses of Chiral Analogues

Chirality is a critical factor in the biological activity of many pharmaceutical compounds. The development of stereoselective synthetic methods to produce enantiomerically pure analogues of this compound is a significant future direction. researchgate.net While the parent molecule is achiral, introducing a substituent on the ethyl side chain or on the quinoline ring can create chiral centers.

Future research will likely involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of synthetic reactions. Asymmetric hydrogenation, alkylation, or cyclization reactions could be employed to generate chiral derivatives. researchgate.net These chiral analogues could exhibit unique pharmacological properties or serve as valuable ligands in asymmetric catalysis. researchgate.net The synthesis of such molecules would open new avenues for drug discovery and the development of novel catalytic systems.

Advanced Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. longdom.org this compound possesses structural features that make it an attractive candidate for applications in this field. The quinoline nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking interactions.

The bromoethyl group is a key functional handle that can be readily modified to introduce recognition motifs, such as crown ethers, cyclodextrins, or other host molecules. longdom.org This would allow for the creation of sophisticated molecular sensors capable of selectively binding specific ions or small molecules. longdom.org Furthermore, self-assembly of appropriately functionalized this compound derivatives could lead to the formation of novel supramolecular polymers, gels, or liquid crystals with unique photophysical or electronic properties.

Supramolecular Application Role of this compound Moiety Potential Function
Molecular Sensors Serves as a scaffold for attaching recognition units and signaling components.Selective detection of anions, cations, or neutral guest molecules. nwhitegroup.com
Self-Assembled Materials Acts as a building block (tecton) in the spontaneous formation of larger structures.Formation of functional gels, liquid crystals, or nanomaterials.
Host-Guest Complexes Can be functionalized to act as a host or guest molecule.Encapsulation of drugs for delivery, catalysis within a defined cavity.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing waste reduction, energy efficiency, and improved safety. beilstein-journals.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages in this regard. rsc.org

The synthesis of this compound and its derivatives could be adapted to continuous flow processes. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and selectivities. beilstein-journals.org Moreover, flow chemistry can enhance safety when working with hazardous reagents or intermediates and facilitates easier scale-up from laboratory to industrial production. beilstein-journals.org Integrating flow synthesis with green solvents and catalytic processes represents a key step towards the sustainable manufacturing of this important chemical intermediate.

Further Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net

Future computational studies could focus on several key areas. Modeling the reaction mechanisms of novel synthetic routes can help optimize reaction conditions and predict outcomes. researchgate.net Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's electronic behavior and potential for use in organic electronics. researchgate.net Furthermore, molecular docking simulations could predict the binding affinity of this compound derivatives with biological targets, thereby accelerating the drug discovery process. researchgate.net This predictive power allows for a more rational design of experiments, saving time and resources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.